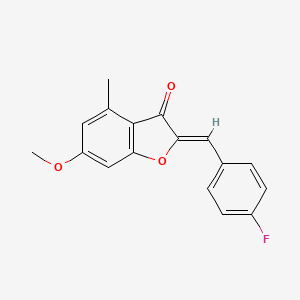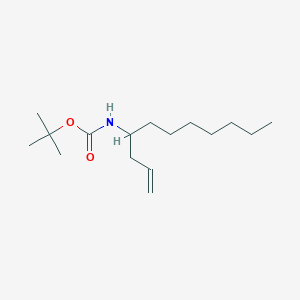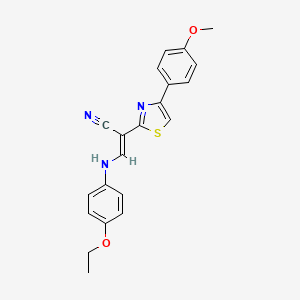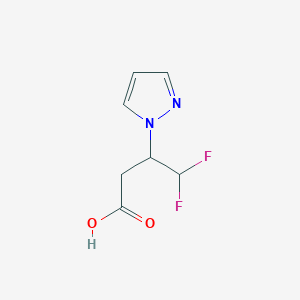
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one, also known as FMME, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
Photophysical Behavior and Fluorogenic Applications
- Photophysical Characterization : Derivatives similar to the queried compound have been characterized for their photophysical behavior. Notably, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, which share structural similarities, exhibit weak fluorescence in liquid solvents that can be enhanced by inhibiting photoisomerization. These compounds are used in conjunction with the Spinach RNA aptamer for RNA imaging, demonstrating the importance of solvent interactions and photoisomerization in their fluorescent properties (Santra et al., 2019).
Molecular Structure and Crystallography
- Molecular Structure Analysis : Studies on structurally related compounds have elucidated their molecular configurations, demonstrating intra- and intermolecular interactions that could inform the design and application of similar molecules. For instance, (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one and (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one have been analyzed for their crystal structures, revealing weak hydrogen bonding and π–π stacking, which are crucial for understanding their chemical behavior and potential applications in materials science (Wang, Chu, & Su, 2005); (Jiun-Wei Hu & Kew-Yu Chen, 2015).
Synthetic Routes and Chemical Reactions
- Synthetic Methodologies : Research has also focused on developing synthetic routes for similar compounds, contributing to a broader understanding of chemical synthesis techniques. For example, the solvent-free Lewis acid catalyzed vinylogous condensation has been employed to synthesize analogous compounds, offering insights into efficient, eco-friendly synthesis methods (Bhattacharjya, Agasti, & Ramanathan, 2006).
Potential Applications
- Biological and Photodynamic Applications : Some derivatives have been evaluated for their biological activities, including anticancer properties and potential use in photodynamic therapy. For instance, novel methylene-bisthiazolidinone derivatives showing nematicidal activity suggest the diverse bioactivity potential of compounds within this chemical class (Srinivas, Nagaraj, & Reddy, 2008). Additionally, the new zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, indicating their suitability for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-7-13(20-2)9-14-16(10)17(19)15(21-14)8-11-3-5-12(18)6-4-11/h3-9H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLLJDUPJFFNX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
![2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2841091.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)


![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)
![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride](/img/structure/B2841099.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841103.png)


![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)
